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molecular formula C8H7Cl2NO B8417919 1-(2-Amino-3,6-dichloro-phenyl)-ethanone

1-(2-Amino-3,6-dichloro-phenyl)-ethanone

Cat. No. B8417919
M. Wt: 204.05 g/mol
InChI Key: CDPFMKPKCRNMFJ-UHFFFAOYSA-N
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Patent
US07790732B2

Procedure details

At −78° C. a solution of methyl lithium (1.6M in diethyl ether, 25 ml, 40 mmol) was added dropwise to a solution of 2-amino-3,6-dichloro-N-methoxy-N-methyl-benzamide (2.5 g, 10 mmol) in tetrahydrofurane (100 ml). After complete addition, the reaction was warmed to r.t. The dark solution was stirred for 3 hours at room temperature. Under ice cooling 2N aqueous hydrochloride solution (25 ml) was added dropwise and stirred at r.t. for 30 minutes. The reaction was diluted with water, extracted twice with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and the solvent was evaporated. The residue was purified by column chromatography (silica gel, solvent gradient n-heptan/ethyl acetate=3/7) to yield the title compound as an orange oil (0.59 g, 29%).
Quantity
25 mL
Type
reactant
Reaction Step One
Name
2-amino-3,6-dichloro-N-methoxy-N-methyl-benzamide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[NH2:3][C:4]1[C:15]([Cl:16])=[CH:14][CH:13]=[C:12]([Cl:17])[C:5]=1[C:6](N(OC)C)=[O:7]>O1CCCC1.O>[NH2:3][C:4]1[C:15]([Cl:16])=[CH:14][CH:13]=[C:12]([Cl:17])[C:5]=1[C:6](=[O:7])[CH3:1]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C[Li]
Name
2-amino-3,6-dichloro-N-methoxy-N-methyl-benzamide
Quantity
2.5 g
Type
reactant
Smiles
NC1=C(C(=O)N(C)OC)C(=CC=C1Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The dark solution was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
ADDITION
Type
ADDITION
Details
Under ice cooling 2N aqueous hydrochloride solution (25 ml) was added dropwise
STIRRING
Type
STIRRING
Details
stirred at r.t. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, solvent gradient n-heptan/ethyl acetate=3/7)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=CC=C1Cl)Cl)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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